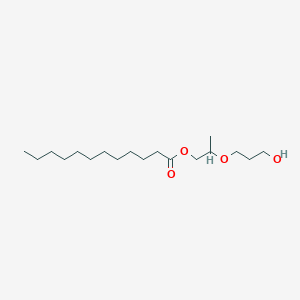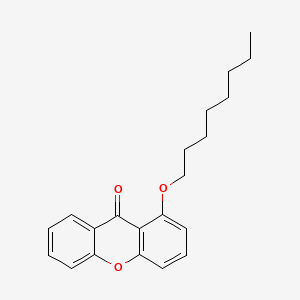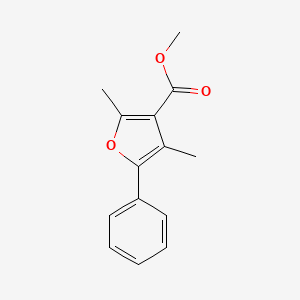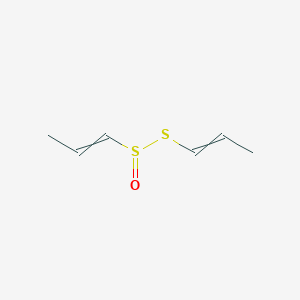![molecular formula C21H24BrN3O B14289400 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 114043-50-4](/img/structure/B14289400.png)
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound that features a diazenyl group (N=N) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Formation of the diazenyl linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the bromooctyl group: The bromooctyl group can be introduced via nucleophilic substitution reactions, where an appropriate bromooctyl halide reacts with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The bromooctyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through its diazenyl and bromooctyl groups. The diazenyl group can participate in electron transfer reactions, while the bromooctyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-[(4-Bromobutyl)oxy]phenyl}diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is unique due to the length of its bromooctyl chain, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with shorter or different alkyl chains.
Eigenschaften
CAS-Nummer |
114043-50-4 |
|---|---|
Molekularformel |
C21H24BrN3O |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
4-[[4-(8-bromooctoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C21H24BrN3O/c22-15-5-3-1-2-4-6-16-26-21-13-11-20(12-14-21)25-24-19-9-7-18(17-23)8-10-19/h7-14H,1-6,15-16H2 |
InChI-Schlüssel |
CUMOCBXDPYETKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
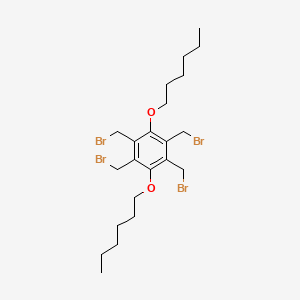

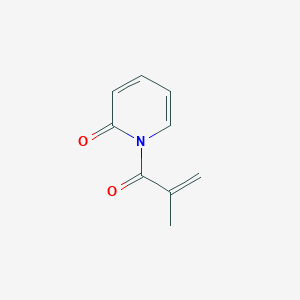


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
